N'-(Acetyloxy)-4-amino-N-phenyl-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE typically involves the reaction of 4-amino-1,2,5-oxadiazole with phenylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often using solvents like toluene or dichloromethane. The reaction mixture is usually stirred at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: Another oxadiazole derivative with similar structural features.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its energetic properties and used in explosives.
Uniqueness
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11N5O3 |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-phenylcarbonimidoyl]amino] acetate |
InChI |
InChI=1S/C11H11N5O3/c1-7(17)18-16-11(9-10(12)15-19-14-9)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,15)(H,13,16) |
InChI Key |
LRQXXWJXOPFLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=NC1=CC=CC=C1)C2=NON=C2N |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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